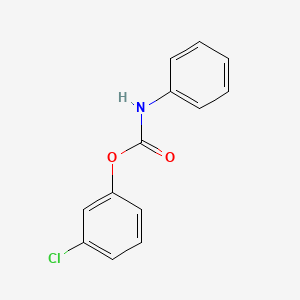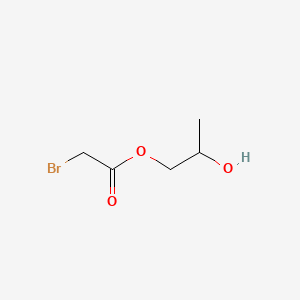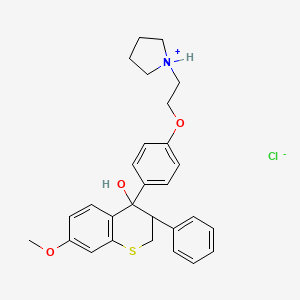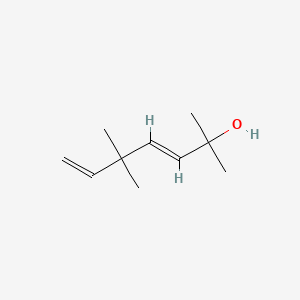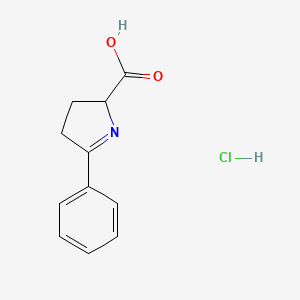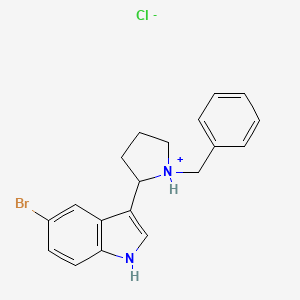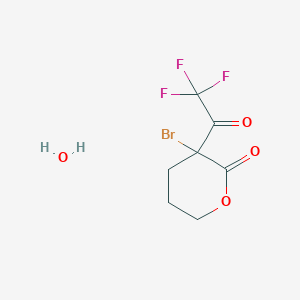
alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is a specialized chemical compound known for its unique structure and reactivity This compound is a derivative of delta-valerolactone, a lactone that is commonly used in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate typically involves the bromination and trifluoroacetylation of delta-valerolactone. The reaction conditions often require the use of bromine and trifluoroacetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the selective addition of the bromo and trifluoroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoroacetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate involves its reactivity with various nucleophiles and electrophiles. The bromo and trifluoroacetyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Valerolactone: A structural isomer with different reactivity and applications.
Delta-Valerolactone: The parent compound without the bromo and trifluoroacetyl groups.
Alpha-Bromo-gamma-valerolactone: A similar compound with bromination at a different position.
Uniqueness
Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is unique due to the presence of both bromo and trifluoroacetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes.
Propiedades
Fórmula molecular |
C7H8BrF3O4 |
|---|---|
Peso molecular |
293.03 g/mol |
Nombre IUPAC |
3-bromo-3-(2,2,2-trifluoroacetyl)oxan-2-one;hydrate |
InChI |
InChI=1S/C7H6BrF3O3.H2O/c8-6(4(12)7(9,10)11)2-1-3-14-5(6)13;/h1-3H2;1H2 |
Clave InChI |
NUVITJHQVSQVQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)OC1)(C(=O)C(F)(F)F)Br.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


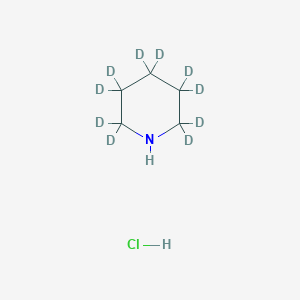
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
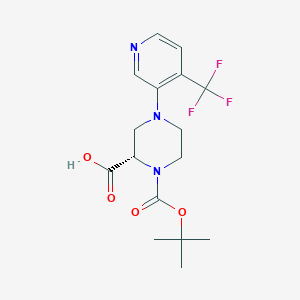

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
